Physicochemical Differentiation from the Unsubstituted 6‑Phenylsulfanyl-7H-purine: Lipophilicity (XLogP3) and Molecular Weight
The 2,5-dimethyl substitution on the aryl ring increases both molecular weight and computed lipophilicity relative to the unsubstituted 6‑phenylsulfanyl-7H-purine (CAS 5450-35-1). This physicochemical shift is expected to alter membrane permeability, plasma protein binding, and non-specific binding profiles, making the two compounds non-substitutable in cellular or biochemical assays without explicit re-validation [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 3.2; MW = 256.33 g mol⁻¹ |
| Comparator Or Baseline | 6‑Phenylsulfanyl-7H-purine: XLogP3 ≈ 2.5 – 2.8 (estimated from unsubstituted phenyl); MW = 228.28 g mol⁻¹ |
| Quantified Difference | ΔMW ≈ +28 g mol⁻¹; ΔXLogP3 ≈ +0.4 – 0.7 units (estimated) |
| Conditions | Computed properties from PubChem |
Why This Matters
A ΔXLogP3 of ~0.5 units can translate into a 3‑ to 5‑fold difference in membrane partitioning, directly impacting cellular IC₅₀ values in cell-based phenotypic screens.
- [1] PubChem Compound Summary. 6-(2,5-dimethylphenyl)sulfanyl-7H-purine; CID 472991. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/646510-18-1 (Accessed 28 Apr 2026). View Source
- [2] PubChem Compound Summary. 6‑Phenylsulfanyl-7H-purine; CID 3246385. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5450-35-1 (Accessed 28 Apr 2026). View Source
